molecular formula C38H58NOPS B15329599 (R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Cat. No.: B15329599
M. Wt: 607.9 g/mol
InChI Key: KJJBMPNUOFUJHV-AAHGUQRTSA-N
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Description

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound features a combination of phosphanyl, phenyl, and sulfinamide groups, making it a subject of interest in synthetic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide typically involves multi-step organic reactions The process begins with the preparation of the phosphanyl and phenyl intermediates, followed by their coupling with the tetramethyl-tetrahydronaphthalenyl group under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to enhance yield and purity. The process is optimized to minimize by-products and ensure scalability. Advanced purification techniques such as chromatography and crystallization are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfinamide group to amines.

    Substitution: The phenyl and phosphanyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperature control, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl derivatives, depending on the reaction pathway and conditions used.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s derivatives are explored for their therapeutic potential. Research is ongoing to investigate its efficacy in treating various diseases, including cancer and inflammatory conditions.

Industry

In the industrial sector, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide is used in the development of advanced materials and polymers. Its unique properties contribute to the enhancement of material performance in various applications.

Mechanism of Action

The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The phosphanyl and sulfinamide groups play a crucial role in these interactions, contributing to the compound’s bioactivity.

Comparison with Similar Compounds

Similar Compounds

  • ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)methyl)-N,2-dimethylpropane-2-sulfinamide
  • ®-N-(®-(2-(Diphenylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide

Uniqueness

Compared to similar compounds, ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)methyl)-N,2-dimethylpropane-2-sulfinamide exhibits unique structural features that enhance its stability and reactivity. The presence of the tetramethyl-tetrahydronaphthalenyl group provides additional steric hindrance, which can influence the compound’s interaction with other molecules and its overall chemical behavior.

Properties

Molecular Formula

C38H58NOPS

Molecular Weight

607.9 g/mol

IUPAC Name

N-[(R)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-N,2-dimethylpropane-2-sulfinamide

InChI

InChI=1S/C38H58NOPS/c1-36(2,3)42(40)39(8)35(28-23-24-32-33(27-28)38(6,7)26-25-37(32,4)5)31-21-15-16-22-34(31)41(29-17-11-9-12-18-29)30-19-13-10-14-20-30/h15-16,21-24,27,29-30,35H,9-14,17-20,25-26H2,1-8H3/t35-,42?/m1/s1

InChI Key

KJJBMPNUOFUJHV-AAHGUQRTSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C)(C)C)C

Origin of Product

United States

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